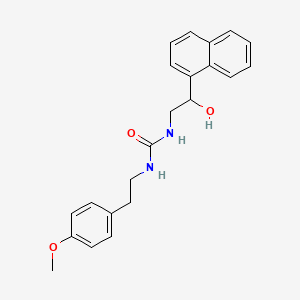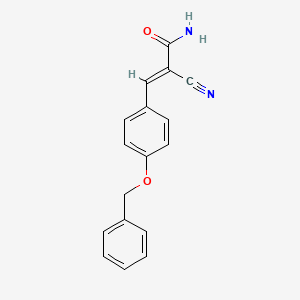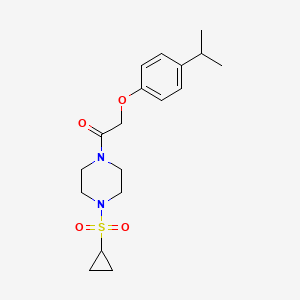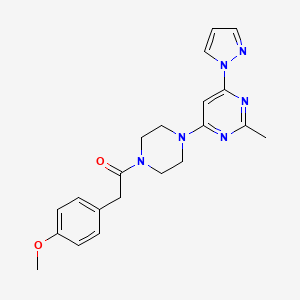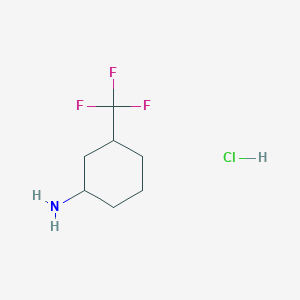![molecular formula C15H12FN3OS B2768032 2-{[(3-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-36-1](/img/structure/B2768032.png)
2-{[(3-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tri-substituted 1,3,5-triazines, which is the core structure of the compound , has been extensively studied . A common method involves the use of cyanuric chloride and the sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . This allows for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .Molecular Structure Analysis
The molecular structure of 1,3,5-triazines, including the compound , is characterized by a triazine ring, which is a six-membered aromatic ring containing three nitrogen atoms . The specific substitutions on the ring, such as the 3-fluorophenylmethylsulfanyl and 8-methylpyrido groups in the compound of interest, can greatly influence the properties and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving 1,3,5-triazines typically involve the substitution of one or more of the ring atoms . For instance, the synthesis of the compound likely involves the substitution of a chlorine atom on cyanuric chloride with a 3-fluorophenylmethylsulfanyl group .Applications De Recherche Scientifique
Synthesis Techniques
Efficient synthesis methods have been developed for compounds bearing resemblance to the chemical structure , highlighting the versatility of such compounds in chemical synthesis. For instance, the catalyst- and solvent-free synthesis of related benzamide derivatives through microwave-assisted Fries rearrangement demonstrates an efficient approach to heterocyclic amides, which could serve as strategic intermediates for further chemical transformations (Moreno-Fuquen et al., 2019).
Structural and Theoretical Studies
Research on structural and theoretical aspects of related triazine compounds provides insights into their molecular dimensions, aromatic delocalization, and intermolecular interactions. For example, the study of 4,7-diaryl-2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines revealed evidence for aromatic delocalization in the pyrazole rings and highlighted the differing conformations adopted by ethylsulfanyl substituents (Insuasty et al., 2008).
Antimicrobial Activity
The antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines against selected bacteria and fungi showcases the potential therapeutic applications of these compounds. The structure-activity relationship (SAR) analysis indicates that the fluorophenyl component is crucial for activity, suggesting that modifications to the core triazine structure can enhance antimicrobial properties (Saleh et al., 2010).
Heat-Resistant and Soluble Polymers
Studies on novel fully aromatic poly(arylene ether sulfone)s that contain 1,3,5-s-triazine groups aim to explore the effects of branching groups on solubility, thermal, and mechanical properties. These polymers demonstrate significant thermal stability and good film-forming abilities, indicating their potential use in high-temperature applications or as proton exchange membranes (Tigelaar et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-10-5-6-19-13(7-10)17-14(18-15(19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARBWSKXCEASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
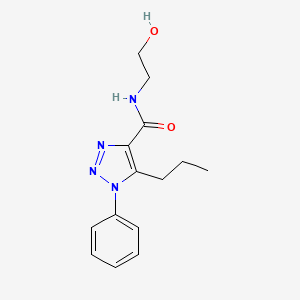
![4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2767952.png)

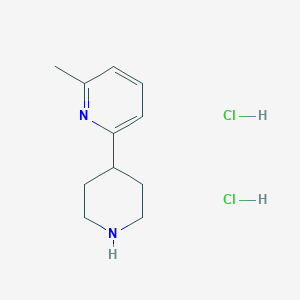
![4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2767957.png)

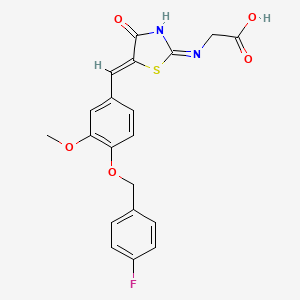
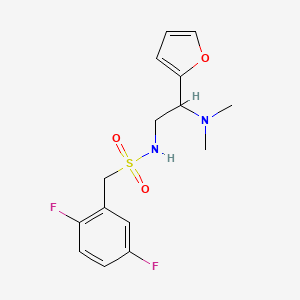
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2767963.png)
